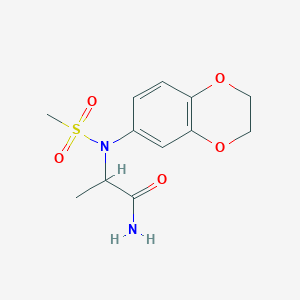![molecular formula C17H15N5 B4427551 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4427551.png)
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Overview
Description
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators in the body. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. The compound has been found to exhibit antitumor effects by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators in the body. Additionally, the compound has been found to exhibit antimicrobial effects by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine in lab experiments is its unique properties. The compound has been found to exhibit a range of biological activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine. One potential direction is the development of novel derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the compound could be further studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound could be studied for its potential use in the development of new antimicrobial agents.
Scientific Research Applications
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-11-6-5-7-13(10-11)18-17-19-15-9-4-3-8-14(15)16-21-20-12(2)22(16)17/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYSEDXAYPQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)
![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B4427474.png)

![8-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B4427488.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)
![2-(4-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4427527.png)
![1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427529.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4427555.png)
![6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427556.png)
![N-(2,4-difluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427559.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4427560.png)